molecular formula C22H15N3O3S B6490825 N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 890951-24-3

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6490825
CAS No.: 890951-24-3
M. Wt: 401.4 g/mol
InChI Key: WQHVFSCEIFQJLA-UHFFFAOYSA-N
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Description

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is a structurally complex organic compound that integrates two pharmacologically significant moieties: a 2-oxo-2H-chromene (coumarin) core and a 3-methylimidazo[2,1-b][1,3]thiazole derivative. This hybrid architecture positions it as a promising candidate in medicinal chemistry, particularly for targeting diseases influenced by dual mechanisms of action.

The 2-oxo-2H-chromene component is renowned for its broad bioactivity, including anticoagulant, anti-inflammatory, and antitumor properties . The 3-methylimidazo[2,1-b][1,3]thiazole group, a nitrogen-sulfur heterocycle, is associated with antimicrobial, anticancer, and enzyme-modulating activities . The compound’s unique substitution pattern—a methyl group on the imidazo-thiazole ring and a phenyl linker connecting the two core structures—enhances its molecular interactions with biological targets, such as kinases or DNA topoisomerases .

Synthetic routes often employ microwave-assisted or continuous-flow methods to optimize yields and reduce reaction times .

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c1-13-12-29-22-24-18(11-25(13)22)14-6-4-7-16(9-14)23-20(26)17-10-15-5-2-3-8-19(15)28-21(17)27/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHVFSCEIFQJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profile of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide can be contextualized by comparing it to structurally analogous compounds (Table 1). Key differentiating factors include substituent groups , heterocyclic cores , and bioactivity profiles .

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Structural Features Biological Activity Key Differences
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide Cyclohexanecarboxamide substituent; lacks chromene core Antimicrobial, anticancer Absence of chromene limits dual-target potential
6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b]thiazole-2-carboxamide Fluorophenyl and methylphenyl substituents Undisclosed (structural focus) Fluorophenyl enhances lipophilicity; no chromene moiety
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide Thiazole ring + fluorophenyl; chromene core Enhanced bioactivity (vs. non-fluorinated analogs) Ethyl-thiazole linker alters pharmacokinetics
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) Quinoxaline core; piperazinylmethyl group Mitochondrial biogenesis induction (SIRT1-dependent) Quinoxaline replaces chromene; distinct mechanistic pathway
N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide Benzothiazole + methoxyphenyl substituents Broad-spectrum antimicrobial Dual thiazole cores vs. chromene-thiazole hybrid

Structural and Functional Insights

Chromene vs. Non-Chromene Analogs: The chromene moiety in the target compound confers antioxidant and DNA-intercalating properties, absent in analogs like N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide .

Substituent Effects :

  • Methoxy groups (e.g., in ) improve metabolic stability but may reduce target affinity compared to methyl or halogen substituents.
  • Piperazine-containing analogs (e.g., SRT1720 ) demonstrate distinct mechanisms (e.g., SIRT1 activation), highlighting how substituent choice dictates biological pathways.

Biological Activity Trends :

  • Compounds with dual heterocyclic cores (e.g., chromene + imidazo-thiazole) often show synergistic effects , such as combined kinase inhibition and oxidative stress modulation .
  • Thiazole-linked chromenes (e.g., ) outperform simpler analogs in anticancer assays, likely due to improved target engagement .

Research Findings and Mechanistic Implications

  • Anticancer Activity: The target compound’s chromene-thiazole hybrid structure shows 50% higher cytotoxicity against MCF-7 breast cancer cells compared to non-chromene analogs .
  • Antimicrobial Potency : Replacing the chromene core with a benzothiazole (as in ) shifts activity toward Gram-positive bacteria, underscoring the role of aromatic systems in target specificity.

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